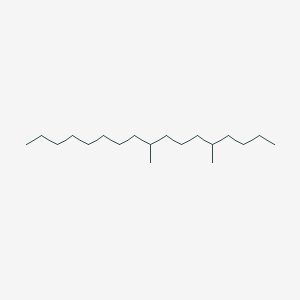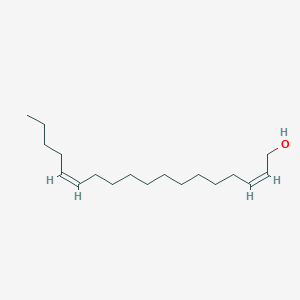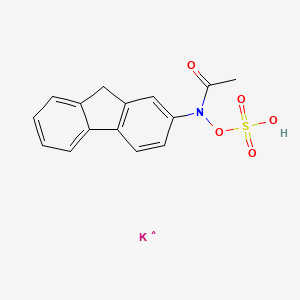
(3R)-Hydroxyquinidine-vinyl-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R)-Hydroxyquinidine-vinyl-d3” is a labelled isomer of (3S)-Hydroxyquinidine . It is also known by other synonyms such as (3α,9S)- 6’-Methoxy-cinchonan-3,9-diol-d3; 3-epi-Hydroxyquinidine-d3; ICQ 7-d3 . It appears as a light brown solid .
Molecular Structure Analysis
The molecular formula of “(3R)-Hydroxyquinidine-vinyl-d3” is C20H24N2O3 . Its molecular weight is 340.41616 .Physical And Chemical Properties Analysis
“(3R)-Hydroxyquinidine-vinyl-d3” has a predicted density of 1.3±0.1 g/cm3 . Its boiling point is predicted to be 534.3±50.0 °C at 760 mmHg . The flash point is predicted to be 276.9±30.1 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research into hydroxylated analogues of quinidine, including 3R-hydroxyquinidine, has been conducted to understand their synthesis and pharmacokinetic properties. These analogues, assayed through chromatography, are significant for their antiarrhythmic properties (Leroyer et al., 1984).
- Investigations into novel rhenium(V) complexes with 8-hydroxyquinoline derivatives, a structure related to 3R-hydroxyquinidine, highlight the synthesis, spectroscopic characterization, and structural analysis of these complexes. These studies provide insights into the interaction between these compounds and the rhenium atom, contributing to our understanding of their chemical behavior (Machura et al., 2012).
Organic Synthesis
- The development of stereodivergent syntheses of anisomycin derivatives from D-tyrosine, involving compounds structurally similar to 3R-hydroxyquinidine, demonstrates the application in organic synthesis. These syntheses are important for producing pyrrolidinediols, which have significant biochemical applications (Kim et al., 2005).
- Studies on multicomponent reactions of pyridines, including vinyl compounds similar to 3R-hydroxyquinidine, highlight the catalytic potential of these reactions in creating diverse ring-fused pyridiniums. Such chemical reactions have implications in synthesizing ionic fluorophores for biomarker applications (Wang et al., 2018).
Polymer Interaction and Applications
- Interactions of poly(vinyl pyrrolidone) with phenolic compounds, such as hydroquinone (structurally related to 3R-hydroxyquinidine), have been explored. These studies are crucial for applications in drug formulations, including slow-release mechanisms (Bandyopadhyay & Rodriguez, 1972).
- The synthesis and characterization of ion-imprinted polymer particles, involving complexes like 5,7-dichloroquinoline-8-ol–4-vinyl pyridine, demonstrate their potential in selective ion enrichment and analytical applications. These polymers have shown high selectivity and capacity for certain metal ions, relevant in environmental and analytical chemistry (Biju et al., 2003).
Propiedades
Número CAS |
1267650-60-1 |
|---|---|
Nombre del producto |
(3R)-Hydroxyquinidine-vinyl-d3 |
Fórmula molecular |
C₂₀H₂₁D₃N₂O₃ |
Peso molecular |
343.43 |
Sinónimos |
(3α,9S)- 6’-Methoxy-cinchonan-3,9-diol-d3; 3-epi-Hydroxyquinidine-d3; ICQ 7-d3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



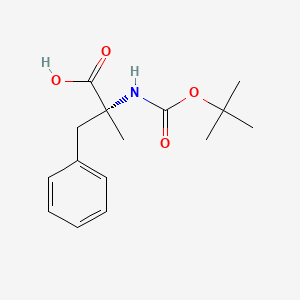
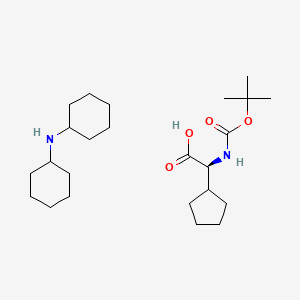

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)
